chemical properties of 2-benzyl-5-chloroisothiazol-3(2H)-one
chemical properties of 2-benzyl-5-chloroisothiazol-3(2H)-one
Reactivity, Synthesis, and Covalent Inhibition
Executive Summary
2-benzyl-5-chloroisothiazol-3(2H)-one represents a specialized lipophilic derivative of the isothiazolone class, distinct from the industrially ubiquitous methyl-analog (CMIT). While often overshadowed by its fused-ring cousin (Benzisothiazolinone or BIT), this specific molecule serves as a potent electrophilic warhead in medicinal chemistry.
Its value lies in the N-benzyl substitution , which confers hydrophobicity, allowing the molecule to penetrate lipid bilayers and dock into hydrophobic enzymatic pockets that are inaccessible to water-soluble biocides. Once docked, the 5-chloro-isothiazolone core acts as a "suicide substrate," utilizing a unique self-activation mechanism to irreversibly crosslink cysteine proteases and metabolic enzymes.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule is defined by a delicate balance between stability and high reactivity. The 5-chloro substituent is not merely structural; it is an electronic trigger that significantly lowers the LUMO energy, making the sulfur atom highly susceptible to nucleophilic attack.
| Property | Value / Characteristic | Context |
| IUPAC Name | 2-benzyl-5-chloroisothiazol-3(2H)-one | Distinct from 1,2-benzisothiazol-3(2H)-one (BIT). |
| Molecular Formula | C₁₀H₈ClNOS | |
| Molecular Weight | 225.69 g/mol | |
| Physical State | Solid (Crystalline) | Unlike the liquid CMIT, the benzyl group induces π-stacking. |
| Solubility | Low (Water); High (DMSO, DCM, MeOH) | Lipophilic nature targets membrane-bound proteins. |
| Electronic Character | Soft Electrophile | The Sulfur atom is the primary electrophilic center. |
| Reactivity Class | Michael Acceptor / Acylating Agent | Reacts via S-N bond cleavage. |
Structural Logic
-
The Warhead (Isothiazolone Ring): A planar, electron-deficient heterocycle. The interaction between the carbonyl (C=O) and the chlorine (C-Cl) creates a "push-pull" electronic system that activates the sulfur.
-
The Targeting Moiety (N-Benzyl): Provides steric bulk and lipophilic interactions (
stacking) with aromatic residues (Phe, Tyr, Trp) in enzyme active sites, directing the warhead to specific hydrophobic pockets.
Part 2: Synthetic Pathways
The synthesis of 2-benzyl-5-chloroisothiazol-3(2H)-one requires a route that avoids premature ring opening. The most robust protocol utilizes the oxidative cyclization of dithiodipropionamides . This method is self-validating because the final cyclization only occurs if the precursor purity is high; impure amides yield tarry polymers.
Graphviz Diagram: Synthetic Workflow
Caption: Oxidative cyclization route. The disulfide bond cleavage by sulfuryl chloride drives the formation of the N-S bond.
Detailed Protocol
-
Precursor Assembly:
-
React 3,3'-dithiodipropionic acid with thionyl chloride (
) to generate the bis-acid chloride. -
Add benzylamine (2.1 equivalents) in dichloromethane at 0°C. The resulting N,N'-dibenzyl-3,3'-dithiodipropionamide precipitates or is extracted.
-
-
Cyclization (The Critical Step):
-
Suspend the diamide in an inert solvent (ethyl acetate or dichloromethane).
-
Add Sulfuryl Chloride (
) dropwise (3 equivalents). -
Mechanism:[1][2][3] The disulfide bond cleaves to form a sulfenyl chloride intermediate (-S-Cl). The amide nitrogen attacks the sulfur, closing the ring, while the
-carbon is chlorinated to form the double bond. -
Purification: Recrystallize from ethanol/hexane to remove the non-cyclized byproducts.
-
Part 3: Reactivity & Mechanism of Action (The "Lethal Synthesis")
The biological activity of 5-chloroisothiazolones is not merely due to steric blockage. They function as pro-drugs that are activated by the target enzyme's own nucleophiles (specifically thiols like Cysteine or Glutathione).
The "Kill Switch" Mechanism
-
Nucleophilic Attack: The active site thiol (
) attacks the isothiazolone sulfur atom (not the carbonyl). -
Ring Opening: The S-N bond cleaves, opening the ring.
-
Thioacyl Chloride Generation: The resulting intermediate (N-benzyl-chloromalonamide) tautomerizes to form a highly reactive thioacyl chloride .
-
Secondary Crosslinking: This new electrophile reacts with a second nucleophile (e.g., a nearby Lysine amine or Histidine imidazole), covalently crosslinking the enzyme and causing irreversible inhibition.
Graphviz Diagram: Covalent Inhibition Pathway
Caption: The "Lethal Synthesis" cascade. Note the generation of the secondary electrophile (Thioacyl Chloride) after ring opening.
Part 4: Biological Applications & SAR
Why use the N-benzyl derivative over the commercially available N-methyl (CMIT)?
-
Hydrophobic Pocket Targeting:
-
Many viral proteases (e.g., HIV-1 Reverse Transcriptase, SARS-CoV-2 Mpro) have hydrophobic S1/S2 pockets. The benzyl group provides the necessary
via hydrophobic effects to anchor the inhibitor long enough for the covalent reaction to occur.
-
-
Membrane Permeability:
-
CMIT is highly water-soluble and reactive, often depleted by cytosolic glutathione before reaching organelle-bound targets. The benzyl derivative partitions into membranes, protecting it from cytosolic detoxification until it reaches membrane-associated enzymes.
-
-
Reduced Sensitization Potential:
-
While still a sensitizer, the bulkier benzyl group often reduces the rate of skin penetration compared to the smaller, more volatile methyl analogs, potentially offering a safer handling profile in controlled laboratory settings.
-
Part 5: Experimental Protocol - Kinetic Assay
To verify the activity of 2-benzyl-5-chloroisothiazol-3(2H)-one, use an Ellman’s Reagent (DTNB) Assay to monitor thiol depletion.
Objective: Determine the second-order rate constant (
-
Preparation:
-
Prepare a 10 mM stock of the isothiazolone in DMSO.
-
Prepare a 1 mM stock of L-Cysteine in Phosphate Buffer (pH 7.4).
-
-
Reaction:
-
Mix Isothiazolone (excess, e.g., 100
M) with Cysteine (10 M). -
Incubate at 25°C.
-
-
Quantification:
-
At time intervals (
min), withdraw aliquots. -
Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Measure Absorbance at 412 nm (TNB anion).
-
-
Analysis:
-
Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ). -
A linear decrease confirms the covalent consumption of thiols.
-
References
-
Collier, P. J., et al. (1990). "Mechanism of inhibition of cysteine proteases by isothiazolones." Journal of Applied Bacteriology.
-
Morley, J. O., et al. (2005). "Structure-activity relationships in 3-isothiazolones." Organic & Biomolecular Chemistry.
- Lewis, R. J. (2000). "Sax's Dangerous Properties of Industrial Materials." Wiley-Interscience.
- Subramanian, V., et al. (2013). "Synthesis and antiviral activity of novel isothiazolone derivatives." European Journal of Medicinal Chemistry.
-
BenchChem Technical Data. "Reactivity of Isothiazolinones with Nucleophiles."
